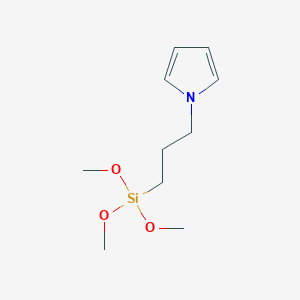

N-(3-Trimethoxysilylpropyl)pyrrole

Description

Significance of Pyrrole-Silane Derivatives in Interfacial Science

The importance of pyrrole-silane derivatives, such as N-(3-Trimethoxysilylpropyl)pyrrole, in interfacial science lies in their ability to form stable, covalent bonds with a variety of substrates. The trimethoxysilyl group can hydrolyze in the presence of water to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups present on the surfaces of inorganic materials like glass, silica (B1680970), and metal oxides, forming a durable siloxane (Si-O-Si) bond.

Simultaneously, the pyrrole (B145914) group provides a site for electropolymerization, leading to the formation of conducting polypyrrole (PPy) films directly on the substrate surface. This process of surface modification is crucial for improving the adhesion of polymer coatings, preventing corrosion, and fabricating sophisticated electronic devices. The ability to tailor the interface between organic polymers and inorganic substrates at the molecular level is a key advantage offered by these derivatives.

Historical Context of this compound in Polymer Science and Surface Modification

The development of this compound is rooted in the broader field of organofunctional silanes, which have been used for decades as adhesion promoters and coupling agents. The synthesis and characterization of N-(3-(trimethoxysilyl)propyl)pyrrole as a surface derivatizing reagent were reported as early as 1982, with the aim of promoting the adhesion of polypyrrole films to n-type silicon photoanodes. acs.org This early work highlighted the potential of this molecule to bridge the gap between semiconductor technology and conducting polymers.

Over the years, research has expanded to explore its use in modifying various other surfaces, including aluminum alloys and other metal oxides. The primary goal has consistently been to create a robust and stable interface that can withstand harsh environmental conditions and provide long-term performance.

Role of this compound as a Bifunctional Coupling Agent

This compound functions as a classic bifunctional coupling agent, possessing two distinct reactive groups that allow it to chemically link dissimilar materials. echemi.com The trimethoxysilyl end of the molecule is responsible for binding to inorganic substrates, while the pyrrole ring serves as the anchor point for organic polymers. echemi.com

This dual functionality is particularly valuable in the creation of composite materials where the properties of both the organic and inorganic components are desired. For instance, it can enhance the compatibility and mechanical properties of composites by facilitating strong interfacial bonding. echemi.com The hydrolysis of the methoxy (B1213986) groups on the silicon atom is a critical first step, leading to the formation of silanols that can react with the substrate. echemi.com This process is often autocatalytic. echemi.com

| Property | Value |

| Molecular Formula | C10H19NO3Si alfa-chemistry.com |

| Molecular Weight | 229.35 g/mol alfa-chemistry.comnih.gov |

| IUPAC Name | trimethoxy(3-pyrrol-1-ylpropyl)silane alfa-chemistry.comnih.gov |

| CAS Number | 80906-67-8 alfa-chemistry.comnih.gov |

Overview of Research Trajectories for this compound

The unique properties of this compound have led to its exploration in several key research areas within materials science.

Integration with Conducting Polymers

A significant area of research focuses on the integration of this compound with conducting polymers, most notably polypyrrole (PPy). acs.orgresearchgate.net By pre-treating a substrate with this silane (B1218182), a surface is created that is primed for the electropolymerization of pyrrole. This results in a PPy film that is covalently bonded to the substrate, leading to significantly improved adhesion and stability. acs.org This approach has been investigated for applications in solid-state electronic devices and for the corrosion protection of metals like aluminum alloys. researchgate.net The use of pyrrole-based silanes can provide both barrier and active corrosion protection. researchgate.net

Surface Derivatization and Anchoring Mechanisms

The ability to modify and functionalize surfaces is a cornerstone of modern materials science. This compound serves as an effective agent for surface derivatization, enabling the precise control of surface properties. acs.org The anchoring mechanism involves the hydrolysis of the trimethoxysilyl groups to silanols, which then form covalent bonds with hydroxyl-rich surfaces. echemi.com This self-assembled monolayer acts as a robust anchor for subsequent layers or functional molecules. acs.org This technique has been employed to functionalize silica particles and other oxide surfaces for various applications. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

trimethoxy(3-pyrrol-1-ylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3Si/c1-12-15(13-2,14-3)10-6-9-11-7-4-5-8-11/h4-5,7-8H,6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDRQHXSYGDMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCN1C=CC=C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566764 | |

| Record name | 1-[3-(Trimethoxysilyl)propyl]-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80906-67-8 | |

| Record name | 1-[3-(Trimethoxysilyl)propyl]-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Trimethoxysilylpropyl)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 3 Trimethoxysilylpropyl Pyrrole and Derivatives

Established Synthetic Pathways for Pyrrole-Silane Compounds

The synthesis of pyrrole-silane compounds is primarily achieved through well-established condensation reactions. These methods form the foundation for creating a variety of functionalized pyrrole (B145914) monomers.

Condensation Reactions in Pyrrole-Silane Synthesis

Condensation reactions are a cornerstone in the synthesis of pyrrole-silane compounds. A prominent method is the Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole ring. organic-chemistry.org This reaction can be performed under neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid often accelerating the process. organic-chemistry.org Another significant condensation method involves the reaction of pyrrole with aldehydes, which can be catalyzed by various agents to produce meso-substituted porphyrins and related structures. beilstein-journals.orgrsc.org For instance, the reaction of 1,9-diformyldipyrromethanes with an excess of pyrrole in the presence of a copper triflate catalyst is an efficient route to pyrrole-substituted corroles. beilstein-journals.org

The versatility of condensation reactions allows for the introduction of a wide range of functional groups onto the pyrrole ring. For example, the Clauson-Kaas reaction provides a pathway to N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran (B146720) and a primary amine. researchgate.net These established condensation methods are fundamental to creating the molecular architecture of pyrrole-silane compounds.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of N-(3-trimethoxysilylpropyl)pyrrole and its derivatives. Key parameters that are often adjusted include the choice of solvent, catalyst, temperature, and reaction time. For example, in the synthesis of 2-pyridone derivatives, a related heterocyclic system, various bases and solvents were screened to improve the reaction yield. It was found that using organic bases like DBU or Et3N in ethanol (B145695) significantly increased the product yield compared to using sodium ethoxide alone. researchgate.net

Similarly, in the synthesis of pyrrole-substituted corroles, the choice of catalyst was critical. While various catalysts like TFA, I2, and different metal chlorides did not yield the desired product, copper triflate was found to be an effective mediator for the condensation reaction. beilstein-journals.org The temperature also plays a significant role; the aforementioned corrole (B1231805) synthesis was conducted at -20 °C to control the reaction. beilstein-journals.org The following table summarizes the impact of different reaction conditions on the synthesis of related heterocyclic compounds, illustrating the principles that can be applied to optimize pyrrole-silane synthesis.

Table 1: Optimization of Reaction Conditions for a Model Heterocyclic Synthesis

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | EtONa | Anhydrous Ethanol | Room Temperature | 2 | 0 |

| 2 | - | EtOH | Reflux | 6 | 38 |

| 3 | DBU | EtOH | - | - | 50 |

| 4 | Et3N | EtOH | - | - | 55 |

Data derived from a study on the synthesis of 2-pyridone derivatives, demonstrating common optimization parameters. researchgate.net

Synthesis of this compound as a Precursor

This compound is a key precursor in the development of advanced materials. acs.org Its bifunctional nature, possessing both a polymerizable pyrrole ring and a hydrolyzable trimethoxysilyl group, allows it to act as a bridge between organic polymers and inorganic substrates. acs.org

The synthesis of this precursor is a critical first step. One established method involves the reaction of pyrrole with an appropriate silane (B1218182) coupling agent. For instance, N-(3-(trimethoxysilyl)propyl)pyrrole was synthesized and characterized as a surface derivatizing reagent to enhance the adhesion of polypyrrole films to silicon photoanodes. acs.org This highlights its role in modifying surfaces to improve the performance of electronic devices. The trimethoxysilyl group can undergo hydrolysis and condensation to form a stable polysiloxane network, covalently bonding the polypyrrole to the substrate. acs.org

Advanced Synthetic Techniques for Functionalized Pyrrole Monomers

Beyond traditional condensation reactions, advanced synthetic techniques are being developed to create highly functionalized pyrrole monomers with precise control over their structure and properties. These methods open up new possibilities for designing materials with tailored functionalities.

One such advanced technique is the use of rhodium(II)-catalyzed regioselective annulation of N-sulfonyl-1,2,3-triazoles with β-enaminones. researchgate.net This method allows for the controlled synthesis of trisubstituted pyrroles. researchgate.net Another innovative approach involves a four-component reaction of two primary amines and diketene (B1670635) in the presence of nitrostyrene, which provides a simple and efficient route to highly functionalized pyrrole-3-carboxamide derivatives under neutral conditions. organic-chemistry.org

Furthermore, multicomponent reactions are gaining prominence for their efficiency in constructing complex molecules in a single step. For example, the synthesis of 2-alkyl-5-aryl-(1H)-pyrrole-4-ol derivatives has been achieved through a multicomponent reaction of β-dicarbonyl compounds with arylglyoxals in the presence of ammonium (B1175870) acetate. organic-chemistry.org These advanced methods often offer advantages in terms of atom economy, reduced reaction steps, and the ability to introduce diverse functional groups. researchgate.netorganic-chemistry.org

Scalability and Industrial Relevance of Synthetic Routes

The scalability and industrial relevance of synthetic routes are paramount for the practical application of this compound and its derivatives. While laboratory-scale syntheses provide proof-of-concept, transitioning to industrial production requires consideration of factors such as cost-effectiveness, safety, and environmental impact.

The Paal-Knorr synthesis, being a well-established and generally high-yielding reaction, holds significant industrial potential. organic-chemistry.orgresearchgate.net The starting materials are often readily available, contributing to the economic viability of the process. researchgate.net Similarly, the use of pyrrole compounds in the rubber industry, for instance, to functionalize carbon black as a replacement for silica (B1680970), highlights the industrial applicability of pyrrole derivatives. mdpi.com The synthesis of these pyrrole compounds can be achieved with high yields and produces water as the only co-product, which is an environmentally favorable aspect. rsc.org

However, some advanced synthetic methods may face challenges in scaling up due to the use of expensive catalysts or complex reaction setups. researchgate.net Therefore, ongoing research is focused on developing robust and scalable synthetic protocols that can meet the demands of industrial production, ensuring a steady supply of these important pyrrole-silane compounds for various technological applications.

Molecular Interactions and Self Assembly Phenomena Involving N 3 Trimethoxysilylpropyl Pyrrole

Hydrolysis and Condensation Mechanisms of the Trimethoxysilyl Group

The cornerstone of N-(3-Trimethoxysilylpropyl)pyrrole's ability to functionalize surfaces lies in the chemistry of its trimethoxysilyl group. This group undergoes a two-step process of hydrolysis and condensation, which is crucial for the formation of stable bonds with substrates and for the creation of polysiloxane networks.

Silanol (B1196071) Formation and Interfacial Reactivity

The initial step in the reaction of this compound with a surface is the hydrolysis of the methoxy (B1213986) groups (–OCH₃) attached to the silicon atom. In the presence of water, these groups are replaced by hydroxyl groups (–OH), converting the trimethoxysilyl group into a silanetriol (Si(OH)₃). researchgate.net This reaction transforms the molecule, creating reactive silanol groups that can then condense with hydroxyl groups present on the surface of various substrates, such as metals, glass, or metal oxides. researchgate.netmdpi.com This condensation reaction forms strong, covalent Si-O-Substrate bonds, effectively grafting the pyrrole-containing molecule onto the surface. researchgate.net

The interfacial reactivity is a key feature of organosilanes like this compound. researchgate.net The silanol groups can also undergo self-condensation, where they react with each other to form a cross-linked polysiloxane network (–Si–O–Si–). researchgate.net This network provides a stable, three-dimensional structure that enhances adhesion and barrier properties. researchgate.net

Influence of Solvent Systems and pH on Hydrolysis

The rates of hydrolysis and condensation of the trimethoxysilyl group are significantly influenced by the surrounding chemical environment, particularly the solvent system and the pH. researchgate.net

Solvent Systems: The presence of an organic cosolvent, such as ethanol (B145695), in an aqueous solution can affect the stability of the formed silanol groups. Studies on similar aminosilanes have shown that silanols produced in an alcohol-water mixture are more prone to self-condensation compared to those in pure water. researchgate.net This is a critical consideration for controlling the extent of network formation versus surface binding.

pH: The pH of the reaction medium is a predominant factor in determining the kinetics of hydrolysis. researchgate.netresearchgate.net Under acidic conditions, the hydrolysis of alkoxysilanes is generally accelerated. researchgate.netmdpi.com For instance, in acidic media, this compound hydrolyzes to form silanetriol derivatives and methanol. mdpi.com The pH plays a crucial role in the initial stages of the reaction, strongly influencing the reactivity of the silane (B1218182). researchgate.net The stability of the resulting silanol groups is also pH-dependent, which in turn affects the rate and nature of the subsequent condensation reactions. researchgate.net

Self-Assembled Monolayer (SAM) Formation

This compound has the ability to form self-assembled monolayers (SAMs) on various surfaces. These highly organized molecular layers are of significant interest for tailoring surface properties and creating functional interfaces.

Factors Influencing SAM Formation on Various Substrates

The formation and quality of SAMs from this compound are governed by several key factors:

Substrate Type: The nature of the substrate is critical. Surfaces rich in hydroxyl groups, such as silicon wafers with a native oxide layer, glass, and many metal oxides, are ideal for the covalent attachment of the silane headgroup. researchgate.netmdpi.com The successful grafting of this compound has been demonstrated on substrates like fluorine-doped tin oxide (FTO). researchgate.net

Reaction Time: The duration of exposure of the substrate to the silane solution influences the layer thickness. For some aminosiloxanes, monolayer formation can be achieved in a couple of hours, while longer immersion times may lead to the formation of multilayers. researchgate.net

Concentration: The concentration of the silane solution can impact the surface coverage. While it may not profoundly affect the thickness of the deposited layer, it is important for achieving complete surface coverage. researchgate.net

Solvent: The choice of solvent can influence the organization and structure of the resulting SAM. researchgate.net

Temperature and Humidity: These environmental factors can affect the hydrolysis and condensation reactions, thereby influencing the grafting kinetics and the final structure of the SAM. researchgate.net

Intermolecular Interactions within SAMs

Once the this compound molecules are anchored to the substrate, their arrangement and stability within the monolayer are dictated by various intermolecular forces. While direct studies on the intermolecular interactions specifically within this compound SAMs are limited, insights can be drawn from similar organosilane systems.

Dipole-Induced Layered Structures and Molecular Orientation

The molecular structure of this compound, with its distinct pyrrole (B145914) and silane functional groups, gives rise to a significant molecular dipole moment. This intrinsic polarity influences the orientation of the molecules as they assemble on a substrate and within the resulting film.

When these molecules assemble on a surface, their orientation is driven by a combination of the covalent bonding of the silanol groups to the substrate and the dipole-dipole interactions between adjacent molecules. This can result in the formation of well-ordered, layered structures where the molecules adopt a specific orientation with respect to the surface and to each other. The pyrrole head groups, for instance, would likely orient away from the substrate, making them available for subsequent reactions or to impart specific functionality to the surface.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | trimethoxy(3-pyrrol-1-ylpropyl)silane |

| CAS Number | 80906-67-8 |

| Molecular Formula | C₁₀H₁₉NO₃Si |

| Molecular Weight | 229.35 g/mol |

| Physical Form | Liquid |

| Purity | ~95% |

| InChI Key | FTDRQHXSYGDMNJ-UHFFFAOYSA-N |

Chemisorption on Metal Oxides and Zeolites

The chemical attachment, or chemisorption, of this compound to the surfaces of metal oxides and zeolites is a critical process for surface modification and functionalization. This interaction is primarily governed by the reactivity of its trimethoxysilyl group with surface hydroxyl moieties present on these inorganic substrates. The process fundamentally transforms the surface properties of the material, grafting the organic pyrrole functionality onto the inorganic framework.

The established mechanism for the chemisorption of alkoxysilanes, such as this compound, onto hydroxylated surfaces is a two-step process. mst.eduresearchgate.net

Hydrolysis: The process begins with the hydrolysis of the methoxy groups (-OCH₃) attached to the silicon atom. In the presence of water, which can be present as adsorbed surface water or added to the reaction solvent, these groups are converted into reactive silanol groups (Si-OH). mst.eduresearchgate.net The rate of this hydrolysis reaction is highly dependent on the pH of the medium. researchgate.net

Condensation: The newly formed silanol groups then undergo a condensation reaction with the hydroxyl groups (-OH) present on the surface of the metal oxide or zeolite. mst.edu This reaction forms a stable, covalent siloxane bond (Si-O-Metal) and releases water as a byproduct, effectively anchoring the silylpropylpyrrole molecule to the substrate. researchgate.netresearchgate.net

This covalent linkage ensures a robust and durable modification of the surface. The chemical composition of the underlying metal oxide, such as silica (B1680970) or alumina, may not significantly alter the fundamental dynamics of the coupling agent's interaction with the surface under specific conditions. mst.edu

Research has demonstrated the successful grafting of aminosilanes, which are structurally similar to this compound, onto various silica and zeolite structures. For instance, N¹-(3-trimethoxysilylpropyl)diethylenetriamine has been grafted onto ordered mesoporous silica like KIT-6 and SBA-15. researchgate.netnsf.gov These studies highlight key experimental parameters that influence the efficiency of chemisorption, including reaction temperature, solvent choice, and the concentration of the silane. Toluene is a commonly used solvent for this grafting process, often requiring elevated temperatures (e.g., refluxing at 85°C) to proceed effectively. nsf.gov

The following tables summarize the general mechanism and specific research findings related to the chemisorption of silanes on these substrates.

Table 1: General Mechanism of this compound Chemisorption

| Step | Reactants | Products | Bond Formed |

| Hydrolysis | This compound + Water (H₂O) | N-(3-Trihydroxysilylpropyl)pyrrole + Methanol (CH₃OH) | Si-OH (Silanol) |

| Condensation | N-(3-Trihydroxysilylpropyl)pyrrole + Surface Hydroxyls (M-OH) | Surface-O-Si-(CH₂)₃-Pyrrole + Water (H₂O) | Si-O-M (Siloxane) |

This table illustrates the two-stage reaction pathway for the covalent attachment of the silane to a generic metal oxide (M) surface.

Table 2: Research Findings on Silane Chemisorption on Oxide and Zeolite Surfaces

| Silane Compound | Substrate | Solvent | Key Conditions | Findings |

| N-[3-(trimethoxysilyl)propyl]diethylenetriamine (TRIS) | Silica Particles | Aqueous | Ambient Temperature | Monolayer formation observed at low TRIS concentrations (up to 0.32 mmol/g); multilayers form at higher concentrations. The grafted layer is thermally stable up to 225°C. researchgate.net |

| N¹-(3-Trimethoxysilylpropyl)diethylenetriamine | SBA-15 Mesoporous Silica | Anhydrous Toluene | Reflux at 85°C for 12 hours | The presence and controlled addition of water (wet grafting) can significantly influence and enhance the amine loading on the silica surface. nsf.gov |

| (3-Aminopropyl) triethoxysilane (B36694) (APTES) | Zeolite | Toluene | Not specified | The optimal modification ratio for zeolite with APTES was determined to be 1:10 (w/v), indicating a concentration dependency for efficient surface coverage. yildiz.edu.tr |

| 3-(trimethoxysilyl) propyl methacrylate (B99206) (MPTMS) | Kaolin | Toluene | Not specified | Successful surface modification was achieved, with an optimal kaolin-to-MPTMS ratio of 1:3 identified for effective silanization. yildiz.edu.tr |

This table presents findings from studies on silanes structurally related to this compound, demonstrating the common principles and influential parameters in the chemisorption process.

Surface Modification and Adhesion Promotion Mechanisms

Enhancement of Adhesion for Conducting Polymer Films

A significant application of TMSPy is in bolstering the adhesion of conducting polymer films, such as polypyrrole (PPy), to various substrates. Poor adhesion is a common failure point for conducting polymer coatings, and TMSPy provides a robust solution to this challenge. nih.gov

The primary mechanism of TMSPy involves the hydrolysis of its trimethoxysilyl (-Si(OCH₃)₃) groups in the presence of trace water, forming reactive silanol (B1196071) groups (-Si(OH)₃). These silanols readily condense with hydroxyl (-OH) groups present on the surface of many substrates, creating strong, stable covalent oxane bonds (e.g., Si-O-Substrate). This process effectively grafts a layer of pyrrole-functionalized molecules onto the substrate surface. The tethered pyrrole (B145914) units then act as nucleation sites for the in-situ polymerization of pyrrole monomers, ensuring the resulting polypyrrole film is covalently bonded to the substrate rather than being held by weaker physical forces.

This covalent grafting strategy has been successfully demonstrated on several key substrates:

Fluorine-doped Tin Oxide (FTO) and Indium Tin Oxide (ITO): These transparent conducting oxides are widely used as electrodes. However, polypyrrole films are known to have poor adhesion on these surfaces. mdpi.comresearchgate.net Pre-treatment with TMSPy has been shown to successfully graft a silane (B1218182) layer onto FTO, which facilitates the subsequent electrodeposition of a more strongly adhered polypyrrole film. researchgate.net The principle is directly applicable to ITO, which also possesses a surface rich in hydroxyl groups.

Silicon: TMSPy was specifically synthesized to promote the adhesion of polypyrrole films to n-type silicon photoanodes. acs.org The silanol groups of hydrolyzed TMSPy react with the native oxide layer (SiO₂) on the silicon wafer to form Si-O-Si bonds, creating a highly stable interface. acs.org

Biaxially-oriented Polyethylene (B3416737) Terephthalate (B1205515) (BOPET): For flexible electronic applications, TMSPy is used to modify the surface of BOPET. This pre-treatment enables the formation of adherent, flexible, and highly conductive polypyrrole-silver nanocomposite films, which would otherwise have poor adhesion on the pristine polymer substrate. rsc.org

Boron-Doped Diamond (BDD): BDD electrodes are valued for their electrochemical stability. Functionalization of the BDD surface is a common strategy to attach specific molecules or polymers. rsc.orgrsc.org While BDD is largely inert, oxygen plasma treatment can introduce hydroxyl groups, enabling covalent grafting with TMSPy. This allows for the attachment of polypyrrole, combining the conductive properties of the polymer with the stability of the diamond electrode.

The formation of a covalent bond at the polymer-substrate interface is crucial for the mechanical and chemical stability of the film. researchgate.net The TMSPy interlayer acts as a molecular bridge, mitigating the stresses that arise from the different properties of the inorganic substrate and the organic polymer. This enhanced interfacial bonding prevents delamination, a common failure mode during electrochemical cycling or under physical stress. mdpi.com Studies have shown that polypyrrole films deposited on TMSPy-modified substrates exhibit greater stability and longevity compared to those on unmodified surfaces. researchgate.netacs.org This robust linkage is essential for the reliability of devices such as sensors, electrochromic windows, and flexible electronics. rsc.org

Surface Functionalization of Inorganic Materials

The utility of TMSPy extends beyond creating adhesive interlayers to the direct functionalization of inorganic material surfaces, thereby tuning their properties for specific applications.

TMSPy readily reacts with the surface hydroxyl groups on metal oxides like silica (B1680970) (SiO₂) and titania (TiO₂). This process grafts pyrrole functionalities onto the oxide surface. This modification alters the surface from hydrophilic to more organophilic and provides a platform for subsequent chemical reactions. For example, pyrrole-functionalized silica particles can be integrated into polymer composites to enhance their properties or used as stationary phases in chromatography.

Zeolites, which are crystalline aluminosilicates, possess external surface hydroxyl groups that can be derivatized with TMSPy. This functionalization allows for the introduction of organic, polymerizable groups onto the zeolite surface. This modification can be used to alter the material's hydrophobicity, control access to the zeolite's internal pore structure, and create organic-inorganic hybrid materials for specialized catalytic or separation processes. The general method for silanization of zeolites is well-established.

Substrate Pre-treatment and Surface Activation

Effective adhesion promotion requires a carefully controlled pre-treatment process to activate the substrate surface. This typically involves cleaning the substrate to remove organic contaminants and then exposing it to a solution of TMSPy. The hydrolysis of the trimethoxysilyl groups and their subsequent condensation onto the surface creates a self-assembled monolayer (SAM) of the coupling agent. acs.org This process activates the surface by presenting a uniform layer of pyrrole groups, ready for polymerization. researchgate.netresearchgate.net This surface activation is a critical step that ensures a dense and uniform covalent linkage, which is fundamental to the formation of a high-quality, adherent, and stable conducting polymer film.

Table of Research Findings on TMSPy Substrate Modification

| Substrate | Polymer Film | Key Finding | Research Focus |

|---|---|---|---|

| FTO | Polypyrrole | TMSPy grafting enables electrodeposition of an adherent PPy film on the otherwise difficult-to-coat substrate. researchgate.net | Adhesion Promotion |

| Silicon | Polypyrrole | TMSPy was synthesized specifically to form a covalent link to the native oxide layer of silicon, preventing PPy film delamination. acs.org | Photoanode Stability |

| BOPET | PPy-Ag Nanocomposite | Modification with TMSPy was essential for creating flexible, conductive films with high adhesion on a polymer substrate. rsc.org | Flexible Electronics |

| Textiles (PP, Viscose) | Polypyrrole | A pyrrole-functionalized silane improves the adhesion and durability of the conductive PPy layer on fabric surfaces. researchgate.net | Conductive Textiles |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| N-(3-Trimethoxysilylpropyl)pyrrole |

| Polypyrrole |

| Fluorine-doped Tin Oxide |

| Indium Tin Oxide |

| Silicon |

| Biaxially-oriented Polyethylene Terephthalate |

| Boron-Doped Diamond |

| Silica |

| Titania |

| Zeolite |

| Polypyrrole-silver nanocomposite |

| Polypropylene |

Mechanisms of Adhesion in Diverse Material Systems

The efficacy of this compound as an adhesion promoter is rooted in its bifunctional nature. The trimethoxysilyl end of the molecule is reactive towards inorganic surfaces containing hydroxyl (-OH) groups, such as those found on glass, metals, and silica. This reaction involves the hydrolysis of the methoxy (B1213986) groups into silanol (-Si-OH) groups, which then condense with the hydroxyl groups on the substrate to form stable, covalent siloxane bonds (-Si-O-Substrate). This process effectively anchors the silane to the inorganic surface.

Simultaneously, the pyrrole ring at the other end of the molecule provides a reactive site for interaction and entanglement with an organic polymer matrix. The pyrrole group can participate in polymerization reactions or form strong intermolecular bonds with the overlying organic coating or adhesive, thus completing the chemical bridge between the two distinct material phases.

Adhesion to Metallic Substrates

The application of this compound is particularly significant in enhancing the adhesion of polymer coatings, such as polypyrrole (PPy), to metallic surfaces like steel and aluminum alloys. The initial step involves the hydrolysis of the trimethoxysilyl groups in the presence of surface moisture on the metal oxide layer. These resulting silanol groups then form covalent bonds with the metal hydroxide (B78521) groups (e.g., Fe-OH, Al-OH) on the substrate.

The pyrrole functionality of the silane is crucial for the subsequent adhesion of the polymer coating. For instance, when used to promote the adhesion of electropolymerized polypyrrole films, the pyrrole ring of the silane can co-polymerize with pyrrole monomers, creating a seamless and covalently bonded interface between the silane layer and the PPy coating. This strong interfacial bond is critical for applications such as corrosion-resistant coatings, where delamination at the coating-metal interface can lead to catastrophic failure.

Table 1: Adhesion Promotion on Metallic Substrates

| Substrate | Polymer Coating | Adhesion Promotion Mechanism | Anticipated Outcome |

|---|---|---|---|

| Steel | Polypyrrole | Covalent bonding of silane to steel oxide layer via Si-O-Fe bonds. Co-polymerization of the silane's pyrrole group with the PPy coating. | Significant increase in pull-off adhesion strength. |

Adhesion to Glass and Silica Surfaces

The mechanism of adhesion to glass and other silica-based materials is a classic example of silane coupling agent functionality. The surfaces of these materials are rich in hydroxyl groups, providing ample sites for the hydrolysis and condensation reactions of the trimethoxysilyl groups of this compound. This results in a dense, covalently bonded silane layer on the glass surface.

Studies on similar silanes have demonstrated a significant increase in the interfacial shear strength (IFSS) of glass fiber-reinforced composites. While specific data for this compound is not available in the search results, the principle remains the same. The chemical linkage provided by the silane mitigates the incompatibility between the hydrophilic glass surface and the hydrophobic polymer matrix.

Table 2: Adhesion Promotion in Glass/Silica-Polymer Systems

| Substrate | Polymer Matrix | Adhesion Promotion Mechanism | Anticipated Outcome |

|---|---|---|---|

| Glass Fiber | Epoxy Resin | Formation of Si-O-Si bonds with the glass surface. Interaction of the pyrrole group with the epoxy matrix. | Increased interfacial shear strength and improved composite mechanical properties. |

Adhesion to Polymer Substrates

While primarily known for bridging inorganic and organic materials, this compound can also play a role in promoting adhesion between different polymer layers, particularly when one of the polymers has surface functionalities that can react with the silane. For instance, a polymer surface that has undergone plasma treatment or corona discharge to introduce hydroxyl groups can be primed with the silane. The pyrrole group would then be available to bond with a subsequently applied polymer layer, enhancing inter-polymer adhesion.

Polymerization Studies of N 3 Trimethoxysilylpropyl Pyrrole and Its Role in Polymer Synthesis

Electrochemical Polymerization (Electropolymerization)

Electropolymerization is a key technique for depositing thin, uniform, and adherent films of conducting polymers onto electrode surfaces. For N-(3-Trimethoxysilylpropyl)pyrrole, this method is particularly relevant as it allows for the simultaneous polymerization of the pyrrole (B145914) moiety and covalent bonding of the silane (B1218182) group to the substrate.

Influence on Pyrrole Oxidation and Film Growth Rates

The presence of the trimethoxysilylpropyl group has a discernible effect on the electropolymerization of pyrrole. Studies have shown that while it can act as an adhesion promoter, it can also influence the initial stages of polymer formation. The oxidation of the pyrrole monomer is a critical first step in electropolymerization. The bulky and electron-donating nature of the silylpropyl substituent can alter the oxidation potential of the pyrrole ring.

Research indicates that the addition of alkoxysilanes, including this compound, during the electropolymerization of pyrrole can act as an inhibitor in the initial monomer oxidation stage. mdpi.com This is observed as a reduction in the charge density during potentiostatic electropolymerization. mdpi.com However, this interference appears to be primarily at the oxidation stage and not during the subsequent growth of the polymer film on the substrate. mdpi.com The thickness of the resulting polymer films has been found to be in good agreement with the charge density, suggesting that most of the oxidized monomer successfully attaches to the electrode. mdpi.com

Potentiostatic and Cyclic Voltammetry Studies

Potentiostatic and cyclic voltammetry (CV) are powerful electrochemical techniques used to investigate the polymerization process and the properties of the resulting polymer films. In potentiostatic polymerization, a constant potential is applied, and the resulting current is measured over time. This provides insights into the nucleation and growth mechanism of the polymer film. mdpi.com Chronoamperometry curves from potentiostatic electropolymerization of pyrrole in the presence of silanes show a decrease in current density compared to pure pyrrole, indicating an inhibitory effect on the oxidation of the monomer. mdpi.com

Cyclic voltammetry, where the potential is swept between two limits, is used to characterize the redox behavior of both the monomer and the resulting polymer. CV studies of pyrrole-based ionic liquids have been used to determine their oxidation potential, which is a key parameter for successful electropolymerization. nsf.gov For instance, the oxidation potential of a pyrrole-functionalized imidazolium-based ionic liquid was found to be 1.4 V vs. Fc+/Fc, enabling its electropolymerization in an aqueous environment. nsf.gov These studies are crucial for understanding the electrochemical window and the stability of the polymer films. The resulting polypyrrole films can be electrochemically driven between their oxidized (conducting) and reduced (insulating) states. researchgate.net

Localized Electropolymerization Techniques

Recent advancements have enabled the precise spatial control of electropolymerization, leading to the development of patterned and micro-structured polymer films. Localized electropolymerization of this compound and related monomers can be achieved using techniques like bipolar electrochemistry. nsf.gov In this approach, wireless electrodes are used to induce polymerization at specific locations within a microfluidic device. nsf.gov By applying an electric field, dissymmetrical polymer film patterns can be created at the anodic tips of the bipolar electrodes. nsf.gov This method allows for the on-demand creation of solid polymer microstructures, which has potential applications in areas like on-chip valving systems. nsf.gov

Chemical Polymerization

Chemical polymerization offers an alternative route to synthesize polymers of this compound, often providing better scalability and the ability to form polymers in bulk or on non-conductive surfaces.

In-situ Chemical Polymerization on Modified Surfaces

In-situ chemical polymerization involves the polymerization of monomers directly on a surface that has been pre-treated or functionalized. The trimethoxysilyl group of this compound is ideal for this purpose, as it can readily react with hydroxyl groups on surfaces like silica (B1680970), glass, and metal oxides to form stable covalent bonds. researchgate.net This surface modification creates a layer of pyrrole units that can then initiate the polymerization of additional pyrrole monomers from solution.

This approach has been used to improve the adhesion of polypyrrole films to various substrates. acs.org For example, silica surfaces can be modified with this compound, followed by the chemical oxidative polymerization of pyrrole to form a strongly adhered polypyrrole coating. rsc.org A novel method involves the in-situ generation of an oxidizing agent, such as the NO+ ion, directly at the silica surface, which then selectively polymerizes the pyrrole monomers present. rsc.org

Controlled Catalytic Polymerization

Controlled polymerization techniques, such as catalytic chain transfer polymerization (CCTP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, offer precise control over the molecular weight, architecture, and functionality of polymers. segla.com.aunih.gov While direct application of these methods specifically to this compound is an area of ongoing research, the principles have been demonstrated with structurally similar monomers.

CCTP, for instance, utilizes cobalt complexes to efficiently produce oligomers with vinyl end-functionality. segla.com.au This method is advantageous due to its simplicity and the high level of chain end functionality achieved without post-polymerization modification. segla.com.au RAFT polymerization has been successfully used for alkoxysilane-containing acrylamide (B121943) monomers, yielding polymers with well-controlled molecular weights and low polydispersity. researchgate.net These controlled radical polymerization methods open up possibilities for creating well-defined block copolymers and hybrid materials incorporating this compound for advanced applications. researchgate.netnih.gov

Biocatalytical Polymerization

Based on a review of available scientific literature, there are no specific studies focused on the biocatalytical or enzymatic polymerization of this compound. Research in this area has centered on other polymerization methods.

Photopolymerization and Photo-induced Polymerization

Photopolymerization has been identified as a viable method for synthesizing polypyrrole (PPy) films on substrates modified with this compound. This process typically involves using light to initiate the polymerization of pyrrole monomers. In one key study, polypyrrole-silver (PPy-Ag) nanocomposite films were successfully prepared on a biaxially oriented polyethylene (B3416737) terephthalate (B1205515) (BOPET) substrate that was first modified with this compound. rsc.orgresearchgate.net The polymerization of pyrrole was initiated using UV light. rsc.org

This technique allows for the creation of adherent and flexible polymer films whose properties can be tuned by adjusting reaction conditions such as the duration of UV exposure and the concentration of other components in the reaction mixture. rsc.orgresearchgate.net

Photo-initiator Role of Metal Salts (e.g., AgNO3)

In the photo-induced synthesis of polypyrrole films, metal salts can act as effective photo-initiators. Silver nitrate (B79036) (AgNO₃) is a notable example used to initiate the polymerization of pyrrole. rsc.orgresearchgate.netresearchgate.net The mechanism involves an electronic transfer between the silver cations (Ag⁺) and the pyrrole monomer, which leads to the simultaneous formation of polypyrrole and metallic silver (Ag⁰) nanoparticles embedded within the polymer matrix. researchgate.net

Research has shown that varying the molar concentration of AgNO₃, for instance from 0.05 M to 0.7 M, directly impacts the resulting polymer structure. rsc.orgresearchgate.net This control over the initiator concentration is a key parameter for tailoring the final properties of the nanocomposite film. rsc.org

Templating Effect of Silanized Pyrrole Layers

The initial modification of a substrate with this compound creates a "silanized" layer that plays a crucial role in the subsequent polymerization process. This layer acts as a template, guiding the organization of the forming polymer chains. rsc.org This templating effect results in a more ordered structure within the polypyrrole film. rsc.orgresearchgate.net

The enhanced structural order is a significant factor contributing to the improved electrical properties of the resulting film. For example, polypyrrole-silver films grown on a silanized surface exhibited a markedly higher electrical conductivity compared to films grown directly on an unmodified substrate. rsc.org This demonstrates the importance of the this compound-modified layer in directing the synthesis of a more structured and functional polymer film.

Copolymerization Strategies with this compound

A review of the scientific literature did not yield specific research detailing copolymerization strategies, such as random, block, or graft copolymerization, involving this compound as a comonomer. While studies exist for similar silane-containing methacrylates, research on the direct copolymerization of this compound is not presently available. nih.govtsijournals.comcsic.esmdpi.com

Influence of this compound on Polymer Morphology and Structure

The presence of an this compound adhesion layer on a substrate has a profound influence on the morphology and structure of the polymer film grown upon it. Research on the photo-induced synthesis of polypyrrole-silver films has shown a distinct difference in morphology depending on the substrate surface. rsc.orgresearchgate.net

When films were grown on a substrate modified with this compound, the morphology transitioned from a two-dimensional lamellar (layered) structure to a granular one as the polymerization time or the concentration of the AgNO₃ photo-initiator was increased. rsc.orgresearchgate.net In contrast, films grown directly on a pristine, unmodified substrate consistently showed a granular morphology. rsc.org

This modification also significantly impacts the final properties of the polymer. The ordered structure attributed to the templating effect of the silanized layer leads to a substantial increase in electrical conductivity. rsc.orgresearchgate.net

The table below summarizes the comparative findings from the study of polypyrrole-silver nanocomposite films. rsc.org

| Property | Polymer on Pristine Substrate | Polymer on this compound Modified Substrate |

| Morphology | Granular | Transition from lamellar to granular with increasing polymerization time/initiator concentration. |

| Structure | Less ordered | More ordered due to templating effect of the silanized layer. |

| Max. Electrical Conductivity | ~0.5 S cm⁻¹ | ~15 S cm⁻¹ |

Characterization Techniques for N 3 Trimethoxysilylpropyl Pyrrole and Modified Systems

Spectroscopic Methods

Spectroscopic methods are indispensable for the detailed chemical analysis of N-(3-Trimethoxysilylpropyl)pyrrole and related systems. These techniques rely on the interaction of electromagnetic radiation with the material to provide information about its molecular vibrations, electronic transitions, and elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The FTIR spectrum of this compound exhibits a series of characteristic absorption bands that correspond to the vibrational modes of its distinct chemical bonds.

The presence of the trimethoxysilyl group is confirmed by strong bands corresponding to the Si-O-C and Si-O-Si linkages. The asymmetric stretching vibrations of the Si-O-C group are typically observed in the region of 1080-1100 cm⁻¹. Additionally, C-H stretching vibrations from the propyl chain and the methoxy (B1213986) groups appear in the 2800-3000 cm⁻¹ range.

The pyrrole (B145914) ring gives rise to several characteristic peaks. The N-H stretching vibration of a pyrrole ring, when present, would appear as a broad band around 3200-3400 cm⁻¹ researchgate.net. The fundamental vibrations of the polypyrrole ring are observed around 1475 cm⁻¹, while C-N stretching can be correlated with peaks near 1198 cm⁻¹ and 952 cm⁻¹ researchgate.net.

When this compound is used to modify surfaces, FTIR can track the chemical changes occurring. For instance, the hydrolysis of the methoxysilyl groups and subsequent condensation to form siloxane bonds (Si-O-Si) can be monitored by observing changes in the corresponding spectral regions.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Si-O-C | Asymmetric Stretch | 1080 - 1100 |

| C-H (propyl, methoxy) | Stretch | 2800 - 3000 |

| Pyrrole Ring | N-H Stretch | 3200 - 3400 |

| Pyrrole Ring | Fundamental Vibrations | ~1475 |

| C-N (Pyrrole) | Stretch | ~1198, ~952 |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When analyzing surfaces modified with this compound, XPS can confirm the presence of the silane (B1218182) layer and determine the chemical environment of its constituent atoms.

The high-resolution XPS spectra of a surface functionalized with this silane would show peaks corresponding to silicon (Si2p), carbon (C1s), nitrogen (N1s), and oxygen (O1s). The binding energy of the Si2p peak for organic silicon compounds is typically found around 102 eV thermofisher.com. Specifically, for silicon in a CH₂-Si-O environment, the Si2p₃/₂ component has been reported at 102.3 eV mdpi.com. The C1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments, such as C-C, C-N, and C-Si bonds. The N1s peak, characteristic of the nitrogen in the pyrrole ring, would be expected around 400 eV. The O1s signal, originating from the Si-O-C and Si-O-Si bonds, typically appears at approximately 532.6 eV mdpi.com.

Analysis of these peak positions and their relative intensities allows for the confirmation of a successful surface modification and can provide insights into the structure and bonding of the deposited layer.

| Element (Core Level) | Typical Binding Energy (eV) | Chemical Environment |

| Si2p | ~102 | Organic Silicon |

| Si2p₃/₂ | 102.3 | CH₂-Si-O |

| C1s | ~285 | C-C, C-N, C-Si |

| N1s | ~400 | Pyrrole Ring |

| O1s | ~532.6 | Si-O-C, Si-O-Si |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying the vibrational modes of non-polar bonds and symmetric molecules. For systems involving this compound, Raman spectroscopy can be used to characterize both the monomer and the resulting polypyrrole films.

The Raman spectrum of the pyrrole monomer shows characteristic peaks for the C-C, C-N, and C=C stretching vibrations researchgate.net. When electropolymerized, the resulting polypyrrole film exhibits characteristic Raman bands. For instance, the C-C, C-N, and C=C stretching vibrations in a poly(4-(3-pyrrolyl)butyric acid)/pyrrole polymer film have been observed at 1320 cm⁻¹, 1390 cm⁻¹, and 1579 cm⁻¹, respectively researchgate.net. These peaks confirm the presence and integrity of the pyrrole units within the polymer structure. The trimethoxysilylpropyl group would also contribute to the Raman spectrum with its characteristic C-H and Si-O vibrations.

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the pyrrole moiety is the primary chromophore. Pyrrole itself exhibits absorption bands in the UV region. For example, an aqueous solution of pyrrole shows absorption bands at 250 nm and 287 nm, which are attributed to π-π* transitions in the C=C chromophore researchgate.net.

When this compound is polymerized to form polypyrrole, the extended conjugation leads to a significant red-shift in the absorption spectrum. Polypyrrole typically shows a strong absorption peak around 280 nm and a broad absorption band in the visible range of 400-650 nm researchgate.net. This broad absorption is responsible for the characteristic dark color of polypyrrole films and is indicative of the π-π* transitions within the conjugated polymer backbone. UV-Vis spectroscopy can thus be used to monitor the polymerization process and characterize the electronic properties of the resulting conductive polymer films.

| Compound/System | Absorption Maxima (λmax) | Electronic Transition |

| Pyrrole | 250 nm, 287 nm | π-π |

| Polypyrrole | ~280 nm, 400-650 nm (broad) | π-π |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the pyrrole ring, the propyl chain, and the methoxy groups. The protons on the pyrrole ring typically appear in the aromatic region of the spectrum. The methylene protons of the propyl chain will show characteristic splitting patterns and chemical shifts depending on their proximity to the silicon atom and the pyrrole nitrogen. The methyl protons of the trimethoxysilyl group will likely appear as a sharp singlet further upfield.

The ¹³C NMR spectrum will similarly show distinct peaks for each carbon atom in the molecule. The chemical shifts of the pyrrole carbons will be in the downfield region characteristic of aromatic and heteroaromatic compounds. The carbons of the propyl chain and the methoxy groups will appear at higher field strengths. The precise chemical shifts and coupling constants from both ¹H and ¹³C NMR spectra allow for the unambiguous confirmation of the molecular structure of this compound.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyrrole CH | Aromatic region | Downfield (aromatic) |

| -N-CH₂- | Downfield (aliphatic) | Aliphatic region |

| -CH₂- (propyl) | Aliphatic region | Aliphatic region |

| Si-CH₂- | Upfield (aliphatic) | Aliphatic region |

| -OCH₃ | Upfield (aliphatic) | Aliphatic region |

Microscopic and Imaging Techniques

Microscopic and imaging techniques are vital for visualizing the surface morphology and topography of substrates modified with this compound. These methods provide direct evidence of film formation, coverage, and surface roughness at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is widely used to obtain high-resolution images of surface topography. In the context of materials modified with this compound, SEM can be used to examine the morphology of the resulting films. For example, SEM has been employed to visualize the surface of a porous alumina membrane modified with a similar compound, 3-(trimethoxysilyl)propyl aldehyde, revealing uniformly sized pores researchgate.net. Similarly, SEM analysis of zeolite and kaolin surfaces modified with silanization agents has shown changes in particle morphology and aggregation yildiz.edu.tr.

Atomic Force Microscopy (AFM) is another powerful imaging technique that can provide three-dimensional topographical information with very high resolution. AFM is particularly useful for characterizing the surface roughness and grain size of thin films. For instance, AFM has been used to study the topography of polyformylpyrrole films, revealing irregular surfaces composed of particles of a certain size researchgate.net. In the context of this compound modified systems, AFM can be used to assess the homogeneity of the silane layer and the morphology of subsequently deposited polymer films, providing valuable insights into the relationship between surface structure and material properties.

Surface and Film Analysis

Analyzing the properties of the entire surface or the bulk film is critical for understanding the functional impact of modification with this compound.

Contact angle goniometry is a standard method to determine the wetting characteristics of a surface, quantifying its hydrophobicity (water-repelling) or hydrophilicity (water-attracting). The static water contact angle (WCA) is measured to assess how a surface modification with this compound or subsequent polymer layers alters surface energy.

A higher contact angle generally indicates a more hydrophobic surface, while a lower contact angle suggests a more hydrophilic surface. For example, studies on textiles coated with polymers derived from pyrrole have shown that the treatment can significantly increase the water contact angle, rendering the fabric hydrophobic. researchgate.net In one study, modification of a material with a silane resulted in the water contact angle increasing from 116.3° to 120.1°, indicating an increase in hydrophobicity. researchgate.net Conversely, blending a polymer with functionalized oligomers has been shown to decrease the water contact angle from 84° to a range of 72–76°, signifying a gradual increase in surface hydrophilicity. researchgate.net

Table 2: Example Water Contact Angle (WCA) Data for Modified Surfaces

| Surface Treatment | Initial WCA (°) | Final WCA (°) | Surface Property Change |

| Silane Modification | 116.3 | 120.1 | Increased Hydrophobicity researchgate.net |

| Polymer/Oligomer Blending | 84 | 72-76 | Increased Hydrophilicity researchgate.net |

| Polymer Coating on Fabric | - | up to 134 | Increased Hydrophobicity researchgate.net |

This table presents representative data from various studies showing how surface modifications can alter wetting properties.

Spectroscopic ellipsometry is a non-invasive optical technique used to determine the thickness and refractive index of thin films with high precision. ipfdd.dejawoollam.com It measures the change in polarization of light upon reflection from a sample surface. jawoollam.com This technique is highly sensitive and can accurately measure films from a few angstroms to several microns in thickness. ipfdd.dejawoollam.com

In studies of self-assembled monolayers formed from aminosiloxane molecules, which are structurally related to this compound, ellipsometry has been used to measure film thickness. It was found that monolayers with a thickness of approximately 1.2 nm were formed after a dipping time of about two hours. researchgate.net Ellipsometry has also been successfully used to determine the thickness of polypyrrole films, with one study unambiguously determining a film thickness of 561 Å (56.1 nm). koreascience.kr

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the crystallographic structure of a material. It can distinguish between crystalline (ordered) and amorphous (disordered) materials. Grazing Incidence X-ray Diffraction (GIXRD) is a variant that is particularly sensitive to the structure of thin films and surfaces.

These techniques are applied to systems modified with this compound to understand the structure of subsequently deposited layers. For instance, GIXRD has been used to confirm the ordered structure of polypyrrole-silver nanocomposite films, where the this compound layer acts as a template. rsc.org The same study used standard XRD to confirm the metallic state of silver nanoparticles embedded within the polymer matrix. rsc.org In other cases, XRD spectra have shown that polypyrrole films can be amorphous in nature, typically indicated by broad, diffuse peaks in the diffraction pattern. scirp.org

Contact Profilometry

Contact profilometry is a high-resolution surface metrology technique employed to quantify the topography of a material. It utilizes a stylus that physically interacts with the surface, traversing a defined path to generate a 2D profile or a 3D map. This method is particularly valuable for determining the thickness and roughness of films and coatings prepared from this compound.

In the context of modified systems, such as electropolymerized films of polypyrrole in the presence of silanes, contact profilometry provides critical data on the film's physical characteristics. Research on analogous systems, where polypyrrole (PPy) is deposited in the presence of alkoxysilanes, has demonstrated the utility of this technique. The morphology and thickness of such films can be precisely measured, revealing how the incorporation of the silane affects the final structure. For instance, studies have shown that the addition of silanes during the electropolymerization of pyrrole can lead to smoother film surfaces compared to pure PPy films. nih.govresearchgate.net

The primary outputs from contact profilometry are quantitative measurements of surface roughness parameters and film thickness. Key roughness parameters include the arithmetic average roughness (Ra) and the root mean square roughness (Rq). These values are instrumental in assessing the quality and uniformity of coatings. For example, a lower Ra value for a PPy-silane composite film compared to a pure PPy film would indicate a smoother, more uniform surface, which can be advantageous for various applications, including protective coatings and electronic devices. nih.govresearchgate.net

The thickness of the film is another critical parameter obtained from contact profilometry. By creating a step-edge on the coated substrate and scanning the stylus across it, the vertical displacement provides a direct measurement of the film's thickness. This information is vital for controlling the deposition process and ensuring the desired performance characteristics of the coating.

| Sample | Average Roughness (Ra) (nm) | Film Thickness (μm) |

|---|---|---|

| Polypyrrole (PPy) Film | 150 | 2.5 |

| PPy-Silane Composite Film | 80 | 2.2 |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the electrochemical properties of materials, particularly in the evaluation of protective coatings. nih.gov By applying a small amplitude AC voltage over a range of frequencies, EIS can provide detailed information about the barrier properties, corrosion resistance, and degradation mechanisms of coatings derived from this compound.

When applied to a metal substrate, a coating containing this compound acts as a barrier to corrosive species. The silane component can form a dense, cross-linked siloxane network that enhances adhesion to the substrate and provides a physical barrier, while the polypyrrole component can offer active corrosion protection through its redox activity. researchgate.netmdpi.com EIS allows for the deconvolution of various electrochemical processes occurring at the coating-metal interface and within the coating itself.

The data from EIS measurements are typically represented as Nyquist or Bode plots. From these plots, an equivalent electrical circuit (EEC) model can be developed to quantify key parameters such as coating resistance (Rc), charge transfer resistance (Rct), and coating capacitance (Cc). A high Rc value indicates good barrier properties, as it signifies high resistance to the penetration of electrolyte through the coating. A high Rct value suggests slow corrosion kinetics at the metal surface. nih.gov

| Coating System | Immersion Time (days) | Coating Resistance (Rc) (kΩ·cm²) | Charge Transfer Resistance (Rct) (kΩ·cm²) |

|---|---|---|---|

| Polypyrrole (PPy) on Steel | 1 | 15 | 600 |

| Polypyrrole (PPy) on Steel | 30 | 5 | 250 |

| PPy/Silane Composite on Steel | 1 | 500 | 8000 |

| PPy/Silane Composite on Steel | 30 | 350 | 6500 |

Thermal Analysis (e.g., TGA)

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are essential for evaluating the thermal stability and decomposition behavior of polymers and composite materials derived from this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing insights into the material's composition, thermal stability, and degradation pathways. researchgate.net

In research on related materials, such as functionalized polypyrrole, TGA has shown that modifications can enhance thermal stability. researchgate.netlew.ro For instance, the formation of a cross-linked network can lead to a higher onset temperature of decomposition. Similarly, in studies of copolymers of 3-(trimethoxysilyl)propyl methacrylate (B99206), an increase in the silane content was found to improve the thermal stability of the resulting polymer. mdpi.com This is attributed to the formation of a rigid, three-dimensional siloxane framework that reinforces the material. mdpi.com

A typical TGA thermogram for a polymer containing this compound would display an initial weight loss at lower temperatures due to the evaporation of absorbed water or residual solvents. This would be followed by one or more significant weight loss steps at higher temperatures, corresponding to the decomposition of the polymer backbone. The temperature at which 5% weight loss occurs (T5%) is often used as a measure of the onset of thermal degradation. The final residual mass at the end of the analysis can provide information about the inorganic content (i.e., silica) in the material.

| Material | Onset Decomposition Temperature (T5%) (°C) | Temperature of Maximum Decomposition Rate (°C) | Residual Mass at 700°C (%) |

|---|---|---|---|

| Pure Polypyrrole (PPy) | 250 | 380 | 45 |

| Functionalized Polypyrrole | 280 | 410 | 55 |

| Poly(3-(trimethoxysilyl)propyl methacrylate) Copolymer | 270 | 400 | 30 |

Applications in Advanced Materials and Devices

Conducting Polymer Coatings and Films

Conducting polymers, such as polypyrrole (PPy), are widely used in various applications due to their electrical conductivity and environmental stability. scirp.org However, a significant challenge in their practical use is achieving strong adhesion to inorganic substrates like glass, silicon, and metal oxides. N-(3-Trimethoxysilylpropyl)pyrrole provides an effective solution to this problem by enhancing the interfacial adhesion, leading to more robust and reliable devices.

This compound is extensively used as an adhesion promoter for the deposition of conducting polymer films, particularly polypyrrole, onto various inorganic surfaces. nih.govrsc.org The trimethoxysilyl group of the molecule can hydrolyze to form silanol (B1196071) groups, which then form strong covalent bonds (Si-O-Si) with hydroxyl groups present on the surface of substrates like silicon dioxide (SiO2) and indium tin oxide (ITO). nih.govrsc.org This process creates a self-assembled monolayer of pyrrole-functionalized silane (B1218182) on the substrate.

This surface modification serves two primary purposes. Firstly, it alters the surface energy of the substrate, making it more compatible with the organic polymer to be deposited. Secondly, the pyrrole (B145914) groups covalently attached to the surface act as nucleation sites for the subsequent polymerization of pyrrole monomers from the solution. acs.org This results in the growth of a polypyrrole film that is chemically bonded to the substrate, leading to a significant improvement in adhesion compared to films deposited on unmodified surfaces. nih.govrsc.org Research has shown that polypyrrole films deposited on surfaces treated with this compound exhibit superior mechanical stability and are less prone to delamination, even under harsh conditions. nih.gov

The table below summarizes the effect of this compound on the adhesion of polypyrrole films on different substrates.

| Substrate | Adhesion without Promoter | Adhesion with this compound | Reference |

| SiO2-Si | Poor | Excellent | rsc.org |

| Indium Tin Oxide (ITO) | Moderate | Significantly Improved | nih.gov |

| Zinc | Poor | Adherent films formed | researchgate.net |

The ability to create well-defined micro- and nanostructures of conducting polymers is essential for the fabrication of advanced electronic devices. This compound facilitates the fabrication of conducting polymer nanowires and micropatterns through surface-initiated polymerization. By patterning the self-assembled monolayer of this compound on a substrate using techniques like microcontact printing or electron beam lithography, the subsequent electrochemical or chemical polymerization of pyrrole can be confined to the patterned areas. nih.gov

This "bottom-up" approach allows for the precise control over the location, size, and shape of the resulting polypyrrole structures. For instance, researchers have successfully fabricated arrays of polypyrrole nanowires and complex micropatterns on various substrates. mdpi.commaynoothuniversity.ie These patterned conducting polymer structures are integral components in sensors, transistors, and other microelectronic devices where precise control over the material's architecture is critical for performance. The use of this compound ensures that these delicate structures are strongly anchored to the substrate, enhancing their durability and operational stability.

Organic Electronic Devices and Sensors

The unique properties of this compound make it a valuable component in a variety of organic electronic devices and sensors. tdl.org By enabling the stable integration of conducting polymers with conventional inorganic electronic materials, it paves the way for the development of hybrid devices with enhanced performance and new functionalities.

In the field of electrochemical sensors, the interface between the electrode material and the sensing layer is of paramount importance. This compound is used to modify electrode surfaces to improve the performance of electrochemical sensors based on conducting polymers. mdpi.com The covalent immobilization of polypyrrole onto the electrode surface via the silane linker ensures the long-term stability of the sensor, preventing the delamination of the sensing film during operation, especially in aqueous environments. nih.gov

Furthermore, the pyrrole-functionalized surface can be used to immobilize bioreceptors such as enzymes or antibodies, creating highly specific biosensors. The conducting polymer matrix provides an excellent environment for entrapping these biological molecules while maintaining their activity, and it also serves to transduce the biological recognition event into an electrical signal. The robust adhesion provided by this compound is critical for the reliability and reusability of these sensors.

Organic field-effect transistors (OFETs) are key components in flexible and printed electronics. The performance of an OFET is highly dependent on the quality of the interface between the semiconductor layer and the dielectric substrate. This compound can be used to modify the surface of the dielectric layer (e.g., SiO2) to improve the morphology and ordering of the subsequently deposited organic semiconductor. nih.gov

Supercapacitors are energy storage devices that offer high power density and long cycle life. Conducting polymers like polypyrrole are promising electrode materials for supercapacitors due to their high capacitance and fast charge-discharge kinetics. researchgate.net However, the mechanical degradation of the polymer electrode during repeated charging and discharging cycles can limit the long-term stability of the device.

By using this compound to anchor the polypyrrole film to the current collector, the mechanical integrity of the electrode can be significantly improved. This enhanced adhesion prevents the pulverization and delamination of the active material, leading to a more stable cycling performance and a longer device lifetime. Research on pyrrole and thiophene-based copolymers for supercapacitors has demonstrated the potential of these materials, and ensuring their robust attachment to the electrode is a key factor in realizing their full potential. researchgate.net

Nanocomposite Materials

Polypyrrole-Silver Nanocomposites

This compound has been instrumental in the development of flexible and conductive polypyrrole-silver (PPy-Ag) nanocomposite films. In a notable application, these films were synthesized on a biaxially oriented polyethylene (B3416737) terephthalate (B1205515) (BOPET) substrate that was pre-treated with this compound. This surface modification was key to ensuring strong adhesion of the subsequently polymerized PPy-Ag film.

The synthesis involves the photopolymerization of pyrrole using silver nitrate (B79036) (AgNO₃) as a photo-initiator. The this compound layer acts as a template, promoting an ordered structure in the nanocomposite film. This ordered arrangement, combined with the incorporation of silver nanoparticles, contributes to a significant enhancement in electrical conductivity. Films prepared on the modified substrate exhibited a maximum room temperature electrical conductivity of approximately 15 S cm⁻¹, a substantial increase compared to the 0.5 S cm⁻¹ conductivity of films prepared on an unmodified BOPET surface mdpi.com. The morphology of these films can be controlled by varying the concentration of AgNO₃ and the duration of UV exposure, transitioning from lamellar to granular structures with increased reactant concentration or polymerization time mdpi.com.

| Parameter | Value | Reference |

| Substrate | This compound modified BOPET | mdpi.com |

| Polymer | Polypyrrole (PPy) | mdpi.com |

| Nanoparticles | Silver (Ag) | mdpi.com |

| Maximum Conductivity | ~15 S cm⁻¹ | mdpi.com |

| Conductivity (unmodified substrate) | ~0.5 S cm⁻¹ | mdpi.com |

**7.3.2. Polymer-Inorganic Hybrid Materials (e.g., PPy-SiO₂, P3HT/SiO₂) **

While direct studies detailing the use of this compound in the synthesis of PPy-SiO₂ and P3HT/SiO₂ hybrid materials are not extensively documented in the reviewed literature, its fundamental role as a silane coupling agent strongly suggests its applicability in these systems. The trimethoxysilyl groups of the molecule can readily undergo hydrolysis and condensation reactions to form a stable silica (B1680970) (SiO₂) network, while the pyrrole group can be integrated into the polypyrrole (PPy) polymer chain.

This dual functionality allows for the creation of covalently linked organic-inorganic hybrid materials. The this compound would act as a molecular bridge, ensuring a seamless interface between the PPy or Poly(3-hexylthiophene) (P3HT) and the silica matrix. This strong interfacial adhesion is critical for achieving enhanced thermal stability, mechanical robustness, and desirable electronic properties in the final hybrid material. The general principle of using functionalized silanes to improve the compatibility between organic polymers and inorganic fillers is a well-established strategy in materials science.

Bio-Interfacial Applications

The surface properties of materials used in biomedical devices are critical for their performance and biocompatibility. This compound offers a promising avenue for the surface modification of biomaterials to improve their interaction with biological systems. By creating a pyrrole-functionalized surface, this compound can facilitate the subsequent electropolymerization of conductive polymers like polypyrrole.

Such conductive polymer coatings are of interest in bio-interfacial applications for several reasons. They can be used to fabricate biosensors, where the conductive surface can be functionalized with enzymes or antibodies to detect specific biological molecules. Furthermore, the electrical conductivity of these coatings can be harnessed to provide electrical stimulation to cells, which has been shown to influence cell adhesion, proliferation, and differentiation. While specific studies focusing solely on this compound for bio-interfacial applications are nascent, its role as a surface modifier for creating biocompatible and bioactive coatings is an area of active research.

Corrosion Protection